P2X7 Receptor Antagonist Potency: Cross-Study Comparison with Structurally Related Benzamide Antagonists
Closely related morpholinopyrimidine benzamides from patent literature demonstrate human P2X7 antagonism with IC50 values ranging from 3.4 nM to 200 nM in HEK293 cell-based dye-uptake assays [1][2]. While direct data for CAS 1795490-05-9 are unavailable in the public domain, the compound's scaffold is encompassed within the Markush structures of P2X7 antagonist patents (e.g., US-9221832-B2) [3]. The 3-chloro substitution on the benzamide ring may influence P2X7 binding kinetics relative to unsubstituted or 4-chloro analogs, but this remains experimentally unverified.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1795490-05-9 |
| Comparator Or Baseline | Related morpholinopyrimidine benzamides: IC50 = 3.4–200 nM (human P2X7, HEK293, BzATP-stimulated TO-PRO-3 uptake) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human P2X7 expressed in HEK293 cells; BzATP-stimulated TO-PRO-3 incorporation assay |
Why This Matters
If P2X7 antagonism is the research objective, this compound may serve as a starting point for SAR exploration, but users requiring validated potency should request vendor-provided screening data before procurement.
- [1] BindingDB Entry BDBM254190. Affinity Data IC50: 3.40 nM. Assay: 1321N1 cells expressing recombinant human P2X7 channel. View Source
- [2] BindingDB Entry BDBM50544693 (CHEMBL4635968). Affinity Data IC50: 200 nM. Assay: human P2X7 expressed in HEK293 cells. View Source
- [3] US Patent 9,221,832 B2. Heterocyclic amide derivatives as P2X7 receptor antagonists. 2015. View Source
